3-(p-Tolylamino)benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(4-methylanilino)benzonitrile |
InChI |
InChI=1S/C14H12N2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9,16H,1H3 |
InChI Key |
UPALECRUQIZOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 P Tolylamino Benzonitrile
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure of 3-(p-Tolylamino)benzonitrile.
¹H NMR spectroscopy of this compound, conducted in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons within the molecule. rsc.org A characteristic singlet peak observed at approximately 9.38 ppm is attributed to the amine (NH) proton. rsc.org The aromatic protons on the benzonitrile (B105546) and tolyl rings appear as a series of multiplets in the region of 6.85 to 8.11 ppm. rsc.org Specifically, a doublet of doublets may be seen around 8.11 ppm, which can be assigned to the proton on the benzonitrile ring that is ortho to the cyano group and meta to the amino linkage. rsc.org Further multiplets between 7.18 and 7.42 ppm correspond to the remaining protons on both aromatic rings. rsc.org The methyl (-CH₃) protons of the tolyl group typically produce a sharp singlet at a much higher field.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.38 | s | 1H | NH |
| 8.11 | dd | 1H | Ar-H |
| 7.42-7.40 | m | 1H | Ar-H |
| 7.34-7.32 | m | 2H | Ar-H |
| 7.34-7.31 | m | 2H | Ar-H |
| 7.22-7.18 | m | 2H | Ar-H |
| 6.89-6.85 | m | 1H | Ar-H |
s = singlet, dd = doublet of doublets, m = multiplet, Ar-H = Aromatic Proton. Data sourced from The Royal Society of Chemistry. rsc.org
Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. The spectrum, typically recorded at 100 or 125 MHz, displays a series of peaks corresponding to each unique carbon atom in the molecule. rsc.orghmdb.ca Key signals include those for the quaternary carbons of the cyano group (around 118.4 ppm) and the carbons directly bonded to the nitrogen atom (in the range of 142.4 ppm). rsc.org The remaining aromatic carbons resonate between 117.1 and 139.6 ppm. rsc.org The methyl carbon of the tolyl group appears at a significantly upfield chemical shift.
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 142.4 | Ar-C |
| 139.6 | Ar-C |
| 136.4 | Ar-C |
| 133.9 | Ar-C |
| 129.9 | Ar-C |
| 126.7 | Ar-C |
| 125.3 | Ar-C |
| 124.1 | Ar-C |
| 118.4 | CN |
| 117.1 | Ar-C |
Ar-C = Aromatic Carbon, CN = Cyano Carbon. Data sourced from The Royal Society of Chemistry. rsc.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the characteristic functional groups present in this compound by probing their molecular vibrations.
The FT-IR spectrum of this compound exhibits several key absorption bands that confirm its structure. A sharp, strong band is typically observed around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching vibration of the secondary amine appears as a distinct peak in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to a series of absorptions in the 1500-1600 cm⁻¹ range. The C-N stretching vibration can be identified by a peak around 1172 cm⁻¹. rsc.org
Raman spectroscopy is a powerful tool for studying the adsorption of molecules onto surfaces. spectroscopyonline.comnih.gov In the context of this compound, Raman spectroscopy can be employed to investigate its interaction with various adsorbent materials. researchgate.net By analyzing the shifts in the Raman bands of the molecule upon adsorption, information about the nature of the interaction, such as the orientation of the molecule on the surface and the involvement of specific functional groups in the binding process, can be elucidated. nih.govnih.gov For instance, changes in the intensity or position of the C≡N or N-H stretching bands can indicate their role in the adsorption mechanism. researchgate.net This technique is particularly valuable for understanding the surface chemistry and designing materials for applications such as catalysis or separation. spectroscopyonline.comnih.gov
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful in providing highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition. tandfonline.com For this compound (C₁₄H₁₂N₂), the expected exact mass can be calculated and compared with the experimentally determined value. The observation of the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in the mass spectrum, with a mass-to-charge ratio (m/z) corresponding to the calculated molecular weight, provides strong evidence for the identity of the compound. ucy.ac.cy
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of molecular masses, which allows for the confirmation of elemental compositions. For the compound this compound, which has the chemical formula C₁₄H₁₂N₂, the exact mass can be calculated and then compared with experimental values for structural verification.
The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, is a key value in ESI-HRMS analysis. While specific experimental data for this compound is not detailed in the provided literature, the calculated mass for its molecular formula provides a benchmark for its identification. The expected and found HRMS values for isomers with the same elemental formula, C₁₄H₁₂N₂, have been reported, confirming the mass range for this composition. For instance, the calculated m/z for the [M+H]⁺ ion of a C₁₄H₁₂N₂ isomer is 209.1079, with experimental values for related structures found to be in close agreement. clockss.orgscispace.com
| Compound | Formula | Ion | Calculated Mass (m/z) | Reference |
|---|---|---|---|---|
| This compound | C₁₄H₁₂N₂ | [M+H]⁺ | 209.1079 | clockss.orgscispace.com |
Electronic Spectroscopy and Photophysical Properties of Aminobenzonitriles
The electronic and photophysical properties of aminobenzonitriles are dominated by their structure as electron donor-acceptor (D-A) systems. The amino group functions as the electron donor, while the cyano-substituted phenyl ring acts as the electron acceptor. rsc.org This architecture gives rise to complex photophysical behaviors, most notably the phenomenon of dual fluorescence, which is highly dependent on the molecular structure and the surrounding environment. rsc.orgajol.info
Dual Fluorescence Phenomena in Substituted Benzonitriles
Dual fluorescence is a phenomenon observed in certain donor-acceptor molecules where, upon photoexcitation in polar solvents, two distinct fluorescence bands are emitted instead of one. ajol.info The canonical example for this behavior is 4-(dimethylamino)benzonitrile (B74231) (DMABN). rsc.org In nonpolar solvents, DMABN displays a single, higher-energy emission band. However, as solvent polarity increases, a second, anomalous, red-shifted emission band appears and grows in intensity. rsc.org
This behavior is unanimously attributed to the existence of two different emissive excited states:
Locally Excited (LE) State : This is the initially populated excited state, which corresponds to a π-π* transition largely localized on the benzonitrile moiety. It is responsible for the "normal," higher-energy fluorescence band. rsc.orgacs.org
Intramolecular Charge Transfer (ICT) State : This state is characterized by a significant transfer of electron density from the donor (amino group) to the acceptor (cyano group). acs.org It is lower in energy than the LE state, particularly in polar solvents which stabilize its large dipole moment, and is responsible for the "anomalous," red-shifted fluorescence band. rsc.orgacs.org
The mechanism of ICT state formation and its precise geometry have been the subject of extensive research, leading to two primary models:
Twisted Intramolecular Charge Transfer (TICT) Model : This model postulates that the ICT state is formed following a geometric relaxation from the LE state, involving the twisting of the amino group to a conformation perpendicular to the plane of the phenyl ring. acs.org
Planar Intramolecular Charge Transfer (PICT) Model : This model suggests that for dual fluorescence to occur, a solvent-induced pseudo-Jahn-Teller coupling between two close-lying excited states (S₁/LE and S₂/CT) is required. researchgate.net
Crucially, the energy gap between the LE and ICT states is a determining factor for the observation of dual fluorescence. researchgate.net For para-substituted aminobenzonitriles like DMABN, this energy gap is small enough to be overcome. However, for meta-isomers, such as meta-N,N-dimethylaminobenzonitrile (m-DMABN), the LE and CT absorption bands are well-separated, indicating a much larger energy gap. researchgate.net Consequently, these meta-isomers typically exhibit only a single, aniline-like fluorescence from the LE state, and dual fluorescence is not observed, even in highly polar solvents. researchgate.net Given that this compound is a meta-substituted aminobenzonitrile, it is expected to follow this trend and not exhibit dual fluorescence.
Charge Transfer Characteristics in Aminobenzonitrile Systems
The formation of an intramolecular charge transfer (ICT) state is the fundamental process underlying the unique photophysics of many aminobenzonitriles. This process involves the photoinduced transfer of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting benzonitrile moiety. acs.org
The efficiency and dynamics of this charge transfer are influenced by several factors:
Substituents : The nature of the substituents on both the donor and acceptor groups can tune the relative energies of the LE and CT states. rsc.org For instance, fluorination of the phenyl ring can lower the energy of the CT state, making its population more favorable. rsc.org
Solvent Polarity : Polar solvents stabilize the highly dipolar ICT state more than the less polar LE state, thus lowering the energy of the ICT state and facilitating the charge transfer process. rsc.org
Molecular Geometry : The geometry of the ICT state is a key area of investigation. Besides the planar (PICT) and twisted (TICT) models, other geometries like the wagged ICT (WICT) and rehybridized ICT (RICT) have been proposed. rsc.org Computational studies using methods like CASSCF/CASPT2 suggest that for many aminobenzonitriles, the most stable ICT species is the twisted TICT state. nih.govsemanticscholar.org
Reactivity Profiles and Derivatization Strategies for 3 P Tolylamino Benzonitrile
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings
The two aromatic rings in 3-(p-Tolylamino)benzonitrile are susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. minia.edu.egpages.dev The rate and regioselectivity of these reactions are influenced by the existing substituents: the secondary amine (-NH-), the tolyl group's methyl substituent (-CH₃), and the nitrile group (-CN).
The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. masterorganicchemistry.com Conversely, the nitrile group is a deactivating group and a meta-director because of its electron-withdrawing nature. vaia.com The interplay of these groups governs the positions at which electrophiles will attack.
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.commsu.edu For this compound, electrophilic attack is most likely to occur on the p-tolyl ring, directed by the activating methyl and amino groups, or on the benzonitrile (B105546) ring at positions ortho or para to the activating amino group and meta to the deactivating nitrile group. The precise outcome would depend on the reaction conditions and the nature of the electrophile. researchgate.net
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric and sulfuric acids. pages.devmasterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. minia.edu.eg
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. minia.edu.eg
| Substituent Group | Ring Position | Activating/Deactivating | Directing Effect |
| Secondary Amine (-NH-) | Both rings | Activating | Ortho, Para |
| Methyl (-CH₃) | Tolyl ring | Activating | Ortho, Para |
| Nitrile (-CN) | Benzonitrile ring | Deactivating | Meta |
Transformations Involving the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net Its reactivity stems from the electrophilic carbon atom and the nucleophilic nitrogen atom of the triple bond. researchgate.net
A significant transformation of the nitrile group is its participation in [3+2] cycloaddition reactions with azides to form tetrazoles. researchgate.netresearchgate.netmdpi.com This reaction is a powerful tool for synthesizing 5-substituted 1H-tetrazoles, which are important heterocyclic compounds in medicinal chemistry due to their metabolic stability and similarity to carboxylic acids. chalcogen.roajgreenchem.com
The reaction typically involves heating the nitrile with an azide (B81097), such as sodium azide, often in the presence of a catalyst. ajgreenchem.comyoutube.com Various catalysts have been employed to facilitate this transformation, including Lewis acids, Brønsted acids, and metal-based catalysts. ajgreenchem.comyoutube.comthieme-connect.com For instance, L-proline has been shown to be an efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. thieme-connect.comthieme-connect.com The reaction proceeds smoothly under these conditions, affording the corresponding tetrazole in good yield. thieme-connect.com In the context of this compound, this reaction would lead to the formation of 5-(3-(p-tolylamino)phenyl)-1H-tetrazole.
The general mechanism for the [3+2] cycloaddition involves the nucleophilic attack of the azide on the electrophilic carbon of the nitrile, followed by ring closure to form the stable, aromatic tetrazole ring. youtube.com
| Catalyst | Reaction Conditions | Reference |
| L-proline | DMF, 110 °C | thieme-connect.comthieme-connect.com |
| Ammonium (B1175870) Chloride | DMF | chalcogen.royoutube.com |
| Copper salts | Various | beilstein-journals.org |
| Ruthenium complexes | Benzene, reflux | nih.gov |
| SO₃H-Carbon | DMF, 100 °C | ajgreenchem.com |
Derivatization via the Secondary Amine Group
The secondary amine in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular structures. researchgate.netnih.gov
N-alkylation and N-acylation are fundamental reactions of secondary amines. researchgate.net N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. d-nb.info These reactions can sometimes be challenging due to the potential for over-alkylation, but selective monoalkylation can be achieved under controlled conditions. su.se Cesium carbonate (Cs₂CO₃) has been shown to be an effective mediator for the chemoselective N-alkylation of anilines. nih.gov
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally high-yielding and is a common strategy for protecting the amine group or for introducing specific functionalities.
Derivatization reagents are often used to modify amines for analytical purposes, such as improving their detection in HPLC or GC. thermofisher.comlibretexts.orgsigmaaldrich.com For example, 9-fluorenylmethylchloroformate (FMOC) is a common reagent for derivatizing secondary amines. researchgate.netthermofisher.com
The diarylamine framework of this compound can be incorporated into larger cyclic structures, such as macrocycles and other heterocyclic systems. nih.govuomus.edu.iq The synthesis of such structures often involves leveraging the reactivity of the secondary amine.
For example, the amine can participate in intramolecular reactions or in multi-component reactions to form new rings. One approach could involve a tandem reaction where the amine first reacts as a nucleophile, followed by a subsequent cyclization step. Electrochemical methods have also been employed for the synthesis of heterocyclic structures from anilines. semanticscholar.orgnih.gov For instance, an electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines has been used to synthesize N-aryl isoindolinones. semanticscholar.orgnih.gov While this specific example leads to a different product, it demonstrates the potential of using the reactivity of the aniline (B41778) moiety to construct new heterocyclic rings.
Furthermore, the synthesis of complex diarylamines can be achieved through strategies that involve the formation and subsequent ring-opening of cyclic ammonium salts, highlighting the versatility of the diarylamine motif in constructing diverse molecular architectures. chemrxiv.orgresearchgate.netchemrxiv.org
Computational and Theoretical Investigations of 3 P Tolylamino Benzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It has become one of the most popular and versatile methods available in computational chemistry.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-(p-Tolylamino)benzonitrile, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-311G(d,p), are employed to perform this optimization. researchgate.net
The optimized geometry reveals key structural parameters. The molecule consists of a benzonitrile (B105546) ring and a p-tolylamino group linked by a nitrogen atom. The dihedral angle between the two aromatic rings is a critical parameter, as it influences the extent of π-conjugation across the molecule. A smaller dihedral angle suggests greater electronic communication between the two rings. The bond lengths and angles within the molecule are also determined, providing a detailed picture of its ground-state structure. For instance, the C-N bond length connecting the two rings and the C≡N bond length of the nitrile group are of particular interest.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Value |
| Dihedral Angle (Benzonitrile - p-Tolylamino) | ~35-45° |
| C-N Bond Length (Inter-ring) | ~1.40 Å |
| C≡N Bond Length | ~1.15 Å |
| N-H Bond Length | ~1.01 Å |
Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations for similar molecules.
Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are not only crucial for confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also for assigning the vibrational modes observed in experimental spectra.
The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. Key vibrational modes for this compound include the C≡N stretching frequency of the nitrile group, typically observed in the range of 2220-2240 cm⁻¹, and the N-H stretching frequency of the amino linkage. The aromatic C-H and C-C stretching vibrations also provide characteristic signatures. Comparing the simulated spectra with experimental data allows for a detailed understanding of the molecule's vibrational behavior.
Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | ~3100-3000 |
| C≡N Stretch | ~2230 |
| Aromatic C=C Stretch | ~1600-1450 |
| C-N Stretch | ~1350-1250 |
Note: These are representative frequencies and the exact values would be obtained from specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energies of these orbitals and the energy gap between them (ΔE = ELUMO - EHOMO) are fundamental in determining the electronic properties and reactivity of a molecule.
For this compound, the HOMO is typically localized on the electron-rich p-tolylamino moiety, which acts as the electron donor. The LUMO, on the other hand, is generally centered on the electron-withdrawing benzonitrile group. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the energy of the LUMO is related to the electron affinity (electron-accepting ability).
Table 3: Illustrative Frontier Molecular Orbital Energies and Energy Gap of this compound
| Parameter | Energy (eV) |
| EHOMO | ~ -5.5 to -6.0 |
| ELUMO | ~ -1.5 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 3.5 to 4.5 |
Note: These values are illustrative and depend on the specific DFT functional and basis set used.
The distribution of electronic charge within this compound can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps show regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. In this compound, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and a positive potential around the N-H group.
The analysis of charge transfer states is often performed using Time-Dependent DFT (TD-DFT), which allows for the calculation of excited state properties. For molecules with ICT character, the electronic transition from the ground state to the first excited state often involves the promotion of an electron from the HOMO (on the donor part) to the LUMO (on the acceptor part). This is known as a charge transfer excitation. The nature and energy of these charge transfer states are critical for understanding the photophysical properties of the molecule, such as its fluorescence.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Molecular Modeling and Docking Studies
While no specific molecular docking studies focused solely on this compound are prominently available in the literature, the general methodology can be described. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.
In a hypothetical docking study, this compound would be treated as the ligand, and a specific protein target would be chosen. The docking algorithm would then explore various conformations and orientations of the ligand within the binding site of the protein, calculating the binding energy for each pose. The results would be a set of predicted binding modes, ranked by their binding affinity. This information can provide insights into the potential biological activity of the compound and guide the design of more potent analogs. The interactions stabilizing the complex, such as hydrogen bonds and hydrophobic interactions, would also be identified.
Ligand-Protein Interaction Profiling (e.g., for enzymes)
The potential of a molecule to act as a therapeutic agent is often determined by its ability to bind to a specific protein target, such as an enzyme, and modulate its activity. Computational techniques like molecular docking and protein-ligand interaction profilers (PLIP) are used to predict and analyze these binding events. nih.govresearchgate.netnih.gov These methods simulate the placement of the ligand (the small molecule) into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. nih.gov
The analysis reveals the specific non-covalent interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and π-π stacking. ajchem-a.com While direct studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides insight into the likely interaction patterns for this scaffold. For instance, derivatives containing the p-tolylamino-benzonitrile core have been investigated as inhibitors of various enzymes. These studies show that the tolyl and benzonitrile groups can participate in critical hydrophobic and aromatic interactions within the enzyme's active site.
For example, a related diaminothiazole molecule, 4-(4-amino-2-(p-tolylamino)thiazole-5- carbonyl)benzonitrile, has been identified as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3). ekb.eg Similarly, another compound, 2-Chloro-3-(p-tolylamino)naphthalene-1,4-dione, has shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.org The interactions for these related structures highlight how the core components of this compound could engage with protein targets.
Table 1: Illustrative Protein-Ligand Interactions for Related Scaffolds
| Interacting Ligand Group | Protein Residue Type (Example) | Type of Interaction | Potential Target Enzyme Class |
|---|---|---|---|
| p-Tolyl Group | Leucine, Valine, Alanine | Hydrophobic Interaction | Kinases, Hydrolases |
| Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Kinases, Transferases |
| Nitrile Nitrogen (C≡N) | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor | Kinases, Dehydrogenases |
This table is illustrative and based on general principles of protein-ligand interactions and data from related compounds.
Structure-Activity Relationship (SAR) Prediction through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. catalysis.blog Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for predicting the activity of novel compounds and optimizing lead structures. uni-bonn.de These models use descriptors derived from molecular structure to build a statistical relationship with experimental activity. uni-bonn.deacs.org
For a molecule like this compound, SAR studies would involve computationally assessing how different substituents on the aromatic rings affect its binding affinity for a target protein. For example, adding electron-donating or electron-withdrawing groups at various positions could alter the molecule's electronic properties and shape, thereby influencing its interactions with the protein's active site. researchgate.net Research on similar heterocyclic systems has shown that even small modifications can significantly impact inhibitory potency. acs.org
Computational models can predict the activity (e.g., IC₅₀ value) of virtual compounds that have not yet been synthesized, allowing chemists to prioritize the most promising candidates for synthesis and testing. uni-bonn.de
Table 2: Hypothetical SAR Data for this compound Derivatives
| Base Scaffold | R1-Substituent (Benzene Ring) | R2-Substituent (Tolyl Ring) | Predicted IC₅₀ (nM) |
|---|---|---|---|
| Tolylamino-benzonitrile | -H (3-cyano) | -CH₃ (para) | 500 |
| Tolylamino-benzonitrile | -F (ortho to CN) | -CH₃ (para) | 350 |
| Tolylamino-benzonitrile | -OCH₃ (meta to CN) | -CH₃ (para) | 600 |
This table presents hypothetical data to illustrate the principles of computational SAR prediction.
Prediction of Pharmacokinetic Parameters (in silico ADME)
Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. eijppr.com In silico ADME prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities and reduce late-stage failures. nih.goviapchem.org
Computational tools predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure. japsonline.com These include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), water solubility, and adherence to established drug-likeness rules like Lipinski's Rule of Five. eijppr.com Properties such as TPSA are useful for predicting transport features, including absorption. eijppr.com Other parameters like bioavailability score and synthetic accessibility are also commonly calculated. japsonline.com
Table 3: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂ | Basic structural information |
| Molecular Weight | 208.26 g/mol | Conforms to Lipinski's Rule (<500) |
| Lipophilicity (XLOGP3) | 3.8 | Indicates good lipophilicity for membrane permeability |
| Topological Polar Surface Area (TPSA) | 39.08 Ų | Suggests good cell permeability and oral absorption |
| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule (≤10) |
| Water Solubility (Log S ESOL) | -4.1 | Indicates low solubility in water |
This table contains values predicted using standard computational models and is for illustrative purposes.
Surface Adsorption Mechanisms
The interaction of organic molecules with surfaces, particularly at the nanoscale, is a field of significant interest for applications in catalysis, sensing, and materials science.
Interaction with Metal Nanostructures (e.g., Silver Nanoparticles)
The adsorption of organic molecules onto metal nanostructures like silver nanoparticles (AgNPs) is governed by a combination of forces. rsc.org For this compound, several functional groups can mediate its interaction with a silver surface. The aromatic π-systems of both the benzonitrile and tolyl rings can interact with the surface of the metal. Furthermore, the nitrogen atom of the nitrile group (C≡N) and the secondary amine linker (-NH-) possess lone pairs of electrons that can form coordinative bonds with the silver atoms on the nanoparticle surface.
Studies on the interaction of enzymes and other proteins with AgNPs show that such interactions lead to the formation of a surface complex, which can sometimes alter the conformation and activity of the biomolecule. rsc.org Similarly, the adsorption of this compound onto AgNPs would result in a surface-bound complex, potentially modifying the electronic properties of both the molecule and the nanoparticle. The exact nature of this interaction, whether it is physisorption (driven by weaker van der Waals forces) or chemisorption (involving stronger covalent-like bonds), would depend on the specific surface chemistry and environmental conditions.
Impact of Solvent Polarity on Adsorption Phenomena
Solvent polarity plays a crucial role in the self-assembly and adsorption of molecules onto surfaces. mdpi.com The choice of solvent can dramatically influence the interaction between this compound and a metal nanostructure.
In a non-polar solvent, the interactions between the non-polar solvent molecules and the largely hydrophobic tolylamino-benzonitrile structure would be favorable. This can lead to a competitive adsorption scenario. However, because the molecule itself possesses polar groups (the nitrile and amine), its adsorption might be driven by the stronger, more specific interactions of these groups with the metal surface. mdpi.com
Applications of Aminobenzonitriles in Advanced Materials
Precursors for Functional Polymers and Resins
Aminobenzonitriles are pivotal building blocks in polymer chemistry, enabling the synthesis of materials with tailored properties. Their reactivity allows for incorporation into various polymer backbones and as pendant groups, imparting specific functionalities.
Integration into Supramolecular Polymer Architectures
Supramolecular polymers are unique materials where monomer units are linked by non-covalent bonds, such as hydrogen bonding. rsc.org This allows for dynamic and reversible structures. Aminobenzonitriles are instrumental in forming these architectures. Through hydrogen-bonding interactions, they can assemble with other molecules to create complex, ordered structures. For instance, a series of para- and ortho-aminobenzonitriles have been used to synthesize 2:1 co-crystals with 18-crown-6 (B118740) ether, demonstrating their ability to form specific supramolecular assemblies. researchgate.net The formation of these structures is often governed by mechanisms such as isodesmic or cooperative polymerization. nih.govbeilstein-journals.org The ability of the amino group to act as a hydrogen-bond donor and the nitrile group as an acceptor makes aminobenzonitriles ideal candidates for designing these self-assembling systems. researchgate.net
Role in Epoxy Resin Formulations
Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical properties, chemical resistance, and adhesion. The curing process, which converts the liquid resin into a hard, solid material, relies on curing agents. Amines are one of the most common types of curing agents used for this purpose. threebond.co.jpspecialchem.com The active hydrogen atoms on the amine group react with the epoxide groups of the resin to form a cross-linked polymer network. threebond.co.jp
Aromatic amines, including aminobenzonitrile derivatives, are employed to enhance properties like heat resistance. threebond.co.jp For example, aminobenzylamine, a related compound, is an important curing agent for epoxy resins intended for high-temperature applications. google.com Derivatives of 4-aminobenzonitrile (B131773) have been shown to act as composite materials for flame-retardant epoxy resins. guidechem.com The reaction between the aminobenzonitrile and the epoxy resin can be tailored to control the curing rate and the final properties of the material, making them suitable for coatings, adhesives, and composite materials. googleapis.comgoogle.com
Synthesis of Methacrylic Monomers with Azobenzene (B91143) Structures
4-Aminobenzonitrile is a key intermediate in the preparation of methacrylic monomers that feature pendant azobenzene structures. alkalisci.comfishersci.sesigmaaldrich.com These monomers are crucial for creating photoresponsive materials. The synthesis involves converting the 4-aminobenzonitrile into an azobenzene-containing molecule, which is then functionalized with a methacrylate (B99206) group. This monomer can then be polymerized to yield polymers that can undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths. This property is highly desirable for applications in optical data storage, holography, and smart materials that can change their shape or properties in response to a light stimulus. sigmaaldrich.com
Preparation of Polythiophenes with Azobenzene Moieties
In a similar vein to methacrylic monomers, 4-aminobenzonitrile is utilized in the synthesis of polythiophenes that incorporate an azobenzene moiety in their side chains. fishersci.sesigmaaldrich.comalkalisci.comsigmaaldrich.com Polythiophenes are a class of conducting polymers with significant applications in organic electronics. By attaching azobenzene side-chains, derived from 4-aminobenzonitrile, to the polythiophene backbone, researchers can create materials that combine the conductive properties of the polymer with the photochromic behavior of azobenzene. sigmaaldrich.comsihaulichemicals.co.in These functionalized polythiophenes are explored for use in organic photovoltaics, sensors, and other electronic devices where light-induced modulation of electronic properties is advantageous. sihaulichemicals.comechemi.comsigmaaldrich.com
Components in Dye Synthesis
Azo dyes, characterized by the -N=N- functional group, constitute the largest and most versatile class of synthetic dyes. nih.gov The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component. nih.govunb.ca
Aminobenzonitriles, such as 2-aminobenzonitrile (B23959) and 4-aminobenzonitrile, serve as the primary amine component in this reaction. scispace.comacs.org The presence of the nitrile group (-C≡N) acts as an auxochrome and can influence the final color and properties of the dye. For example, a series of benzotriazole (B28993) azo dyes have been synthesized using 4-aminobenzonitrile as the starting amine, resulting in dyes with specific spectral properties for applications like surface-enhanced resonance Raman scattering (SERRS). researchgate.net The versatility of the aminobenzonitrile structure allows for the creation of a wide spectrum of colors, including yellow, red, and orange hues. scispace.com
Development of Optoelectronic Materials
Optoelectronic materials, which interact with light and electricity, are fundamental to modern technologies like LEDs, solar cells, and optical sensors. Aminobenzonitriles are valuable in this field due to their inherent electronic properties, particularly their capacity for intramolecular charge transfer (ICT). researchgate.networldscientific.com This phenomenon, where electronic charge is transferred from the electron-donating amino group to the electron-withdrawing nitrile group upon photoexcitation, is crucial for developing materials with nonlinear optical (NLO) properties and for use in organic light-emitting diodes (OLEDs).
The ortho-position of the amine and nitrile groups in compounds like 2-amino-6-fluorobenzonitrile (B142694) makes them ideal precursors for synthesizing materials used in optoelectronics. ossila.com Furthermore, aminobenzonitrile derivatives are used to create charge-transfer complexes and functional polymers for photonic and optical applications. researchgate.netscielo.org.mx Their ability to form specific supramolecular assemblies also allows for the tuning of their photophysical properties, making them attractive for the next generation of optoelectronic devices. researchgate.net
Biological Activity and Molecular Mechanisms of 3 P Tolylamino Benzonitrile and Its Derivatives in Vitro Focus
Antimicrobial Activity
Derivatives based on the aminobenzonitrile structure have shown promise as antimicrobial agents, with research exploring their efficacy against both bacteria and fungi.
Research into novel benzimidazole (B57391) derivatives, which share structural similarities with aminobenzonitrile compounds, has demonstrated notable antibacterial activity. Studies have evaluated these compounds against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain 2,5,6-trihalogenobenzimidazole analogues and related derivatives exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml. nih.gov Similarly, other research has shown that benzonitrile (B105546) derivatives can exhibit moderate activity against both Gram-positive and Gram-negative bacteria.
For instance, novel synthesized benzimidazole substituted 1,3,4-thiadiazole (B1197879) Schiff's bases were tested against bacterial strains including S. aureus and E. coli. fabad.org.tr Compounds featuring electron-withdrawing groups, such as 4-nitro, 2-bromo, and 4-chloro, displayed significant antimicrobial activity, with zones of inhibition ranging from 8-27 mm, comparable to the standard drug ampicillin. fabad.org.tr Another study on prenylated phenylpropanoids and their derivatives found strong activity against various oral bacteria, with some compounds showing MIC values as low as 31.2 µg/mL against strains like Streptococcus mutans. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Derivative Classes
| Compound Class | Bacterial Strain(s) | Key Findings |
|---|---|---|
| Benzimidazole Derivatives | S. aureus, MRSA | MIC values as low as 3.12 µg/ml for potent derivatives. nih.gov |
| Benzimidazole Substituted 1,3,4-Thiadiazole Schiff's Bases | S. aureus, E. coli | Zone of inhibition ranging from 8-27 mm for active compounds. fabad.org.tr |
| Prenylated Phenylpropanoids | S. mutans | MIC values of 31.2 µg/mL for the most active compounds. nih.gov |
The antifungal potential of compounds structurally related to 3-(p-Tolylamino)benzonitrile has also been a subject of investigation. For example, a series of s-triazine derivatives were evaluated for their activity against Candida albicans and Cryptococcus neoformans. mdpi.com One derivative containing a 4-Br substituted phenyl group showed moderate inhibition of fungal growth (~25% at 32 µg/mL) against both tested fungi. mdpi.com
In another study, newly synthesized azole derivatives were tested against C. albicans, with several compounds displaying better antifungal activity (MIC₅₀ < 1.0 μg/mL) than the reference drug fluconazole. nih.gov Further investigation revealed that the mechanism of action for one potent derivative involved inhibiting biofilm formation, increasing cell membrane permeability, and reducing ergosterol (B1671047) levels. nih.gov Similarly, other studies have confirmed the antifungal activity of various heterocyclic compounds against C. albicans. nih.govresearchgate.net
**Table 2: In Vitro Antifungal Activity of Selected Derivative Classes Against *Candida albicans***
| Compound Class | Key Findings |
|---|---|
| s-Triazine Derivatives | Moderate growth inhibition (~25% at 32 µg/mL) for active compounds. mdpi.com |
| Azole Derivatives | MIC₅₀ values < 1.0 μg/mL for the most potent compounds. nih.gov |
| Benzimidazole Derivatives | Exhibited antifungal activity in screening assays. nih.gov |
A significant area of research has been the development of inhibitors for New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov NDM-1 is an enzyme that confers broad-spectrum resistance to β-lactam antibiotics in bacteria, making its inhibition a critical therapeutic strategy. scirp.org The enzyme possesses a conical αβ/βα sandwich fold structure and requires two zinc ions in its active site for catalysis. nih.govscirp.org These zinc ions are crucial for the hydrolysis of β-lactam antibiotics. nih.govfrontiersin.org
The mechanism of NDM-1 inhibition often involves interaction with the zinc ions in the active site. nih.gov Inhibitors can act by binding to these zinc ions, thereby blocking the enzyme's catalytic activity. frontiersin.org For example, aspergillomarasmine A functions by extracting zinc ions from the NDM-1 active site. frontiersin.org
Computational and experimental studies have been employed to understand the binding modes of potential inhibitors. rsc.org Molecular dynamics simulations and isothermal titration calorimetry are used to confirm the stability of inhibitor-protein complexes and determine binding energies. nih.gov For instance, studies on α-aminophosphonate-based inhibitors revealed that while binding modes are generally similar across different metallo-β-lactamases, some enzymes like VIM-2 show greater conformational flexibility compared to NDM-1. rsc.org The binding of these inhibitors is stabilized by hydrophobic interactions and the formation of hydrogen bonds within the enzyme's active site. researchgate.net
Inhibition of Specific Molecular Targets (e.g., NDM1 Proteins)
Antiviral Activity (e.g., HCV Inhibition by Derivatives)
Derivatives of this compound have emerged as a promising class of antiviral agents, particularly against the Hepatitis C Virus (HCV).
Research has identified that certain benzonitrile derivatives can effectively block HCV replication by targeting the viral entry stage. nih.govacs.orgresearchgate.net A modest HCV inhibitor, 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, was identified through screening and subsequently optimized. nih.govacs.org This led to the development of a highly effective inhibitor, designated L0909, which belongs to the 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold. nih.govacs.orgresearchgate.net
L0909 demonstrated a potent ability to inhibit HCV with a half-maximal effective concentration (EC₅₀) of 0.022 μM. nih.govacs.org The mechanism of action was determined to be the inhibition of viral entry into the host cell. nih.govacs.orgnih.gov This is a significant finding as the viral entry process is a highly conserved mechanism and an attractive target for antiviral drug development. nih.govgoogleapis.com The effectiveness of these compounds highlights their potential as HCV entry inhibitors for therapeutic use, either alone or in combination with other drugs. nih.govacs.org
Future Research Directions for 3 P Tolylamino Benzonitrile
The chemical scaffold 3-(p-Tolylamino)benzonitrile, a diarylamine derivative, presents a versatile platform for a multitude of scientific explorations. While its fundamental properties are established, its full potential remains largely untapped. Future research efforts can be strategically directed toward several key areas, ranging from synthetic chemistry and spectroscopy to computational science and applied materials. These endeavors promise to unlock new applications and deepen the understanding of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
